N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Biological Activities and Therapeutic Applications
Guanidine compounds are noted for their pharmacological properties and mechanisms of action that make them valuable in treating a wide range of conditions. They have been explored for their CNS activity, anti-inflammatory properties, roles as inhibitors of Na+/H+ exchanger, NO synthase inhibitors, antithrombotic, antidiabetic, chemotherapeutic agents, and as guanidinium-based transporters and vectors. The synthesis of guanidine-containing molecules with varying chemical, biochemical, and pharmacological properties underscores their significance in novel drug design and development (Sa̧czewski & Balewski, 2009).
Novel Screening Approaches
The screening of guanidine derivatives for therapeutic applications has evolved, with emphasis on discovering lead drug candidates through novel approaches. This involves the exploration of small peptides, peptidomimetics, and the potential of guanidine derivatives in neurodegenerative diseases, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic therapies. The organic and hydrophilic nature of guanidines has prompted extensive screening efforts to identify promising structures with a CN3 core, suitable for future drug development (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
properties
IUPAC Name |
2-(8-ethoxy-4-methylquinazolin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-18-9-6-4-5-8-7(2)15-12(16-10(8)9)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFBJZLFJMBVGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)N=C(N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.